molecular formula C14H15ClN2O B11521094 2-chloro-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

2-chloro-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

Cat. No.: B11521094
M. Wt: 262.73 g/mol
InChI Key: DFECQWRSHXBPRF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethyl-3-methylquinolin-4-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethyl-3-methylquinolin-4-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. For this compound, the Friedländer synthesis is commonly used, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Chloro Group: The chloro group is introduced through chlorination reactions using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the chloroquinoline derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Quinoline Derivatives: Large-scale synthesis of quinoline derivatives using optimized reaction conditions to ensure high yield and purity.

    Chlorination and Acetamide Formation: Efficient chlorination and acetamide formation processes using industrial-grade reagents and catalysts.

    Purification and Quality Control: Purification of the final product through recrystallization or chromatography and rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethyl-3-methylquinolin-4-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

2-chloro-N-(2-ethyl-3-methylquinolin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethyl-3-methylquinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, DNA replication, and protein synthesis, resulting in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline: A simpler quinoline derivative with similar chemical properties.

    N-(2-ethyl-3-methylquinolin-4-yl)acetamide: Lacks the chloro group but has similar structural features.

    2-chloro-N-(3-methylquinolin-4-yl)acetamide: Similar structure with a different substitution pattern.

Uniqueness

2-chloro-N-(2-ethyl-3-methylquinolin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the chloro group and the quinoline core makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

2-chloro-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

InChI

InChI=1S/C14H15ClN2O/c1-3-11-9(2)14(17-13(18)8-15)10-6-4-5-7-12(10)16-11/h4-7H,3,8H2,1-2H3,(H,16,17,18)

InChI Key

DFECQWRSHXBPRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CCl

Origin of Product

United States

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